2-Cyclopentylamino-4-methyl-aniline
Description
2-Cyclopentylamino-4-methyl-aniline (chemical formula: C₁₂H₁₈N₂, molecular weight: 190.28 g/mol) is a substituted aniline derivative featuring a cyclopentylamino group (-NH-C₅H₉) at the 2-position and a methyl group (-CH₃) at the 4-position of the benzene ring. The cyclopentyl substituent introduces steric bulk and hydrophobicity, which may influence its physicochemical properties and reactivity compared to simpler aniline derivatives .
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-N-cyclopentyl-4-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C12H18N2/c1-9-6-7-11(13)12(8-9)14-10-4-2-3-5-10/h6-8,10,14H,2-5,13H2,1H3 |
InChI Key |
XAUCSCFSAVMNKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)NC2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their properties are compared below:
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | LCMS [M+H]⁺ (m/z) | HPLC Retention Time (min) |
|---|---|---|---|---|---|
| 2-Cyclopentylamino-4-methyl-aniline | C₁₂H₁₈N₂ | 190.28 | Cyclopentylamino (2), methyl (4) | 191 (estimated) | ~1.2–1.5 (estimated) |
| 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline | C₁₀H₆Cl₂N₃ | 244.08 | Chloropyrimidinyl (2), chloro (4) | 245 | 0.75 |
| 2-Aminoanilinium 4-methylbenzenesulfonate | C₁₃H₁₇N₂O₃S | 297.35 | Tosylate salt, amino groups | N/A | N/A |
Key Observations:
Molecular Weight and Hydrophobicity: The cyclopentylamino group in this compound increases its molecular weight compared to simpler anilines (e.g., unsubstituted aniline: 93.13 g/mol). However, it remains lighter than halogenated analogs like 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline (244.08 g/mol) due to the absence of heavy atoms (e.g., Cl) . The bulky cyclopentyl group enhances hydrophobicity, likely resulting in a longer HPLC retention time (~1.2–1.5 min) compared to the chlorinated analog (0.75 min) .
Synthetic Considerations: The synthesis of this compound may involve amination steps similar to those described in Reference Example 63 of the cited patent (e.g., coupling cyclopentylamine with a pre-functionalized aniline intermediate) . Steric hindrance from the cyclopentyl group could necessitate optimized reaction conditions (e.g., elevated temperatures or prolonged reaction times) compared to less bulky analogs.
Crystallographic Behavior: While 2-Aminoanilinium 4-methylbenzenesulfonate forms a stable crystalline salt due to ionic interactions between the protonated aniline and tosylate counterion, this compound’s neutral structure and bulky substituents may result in less ordered crystal packing, requiring specialized crystallization techniques .
Analytical Data and Reactivity
- LCMS and HPLC Profiles: The patent-reported LCMS m/z 245 for 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline aligns with its molecular weight (244.08 + 1 = 245.08), demonstrating the utility of mass spectrometry in verifying synthetic outcomes . For this compound, the expected [M+H]⁺ peak at m/z 191 would serve as a critical quality control marker. HPLC retention times correlate with polarity; the cyclopentyl group’s hydrophobicity suggests reversed-phase retention similar to arylalkylamines but distinct from polar chlorinated derivatives .
- Reactivity in Further Functionalization: The electron-rich aniline moiety in this compound is amenable to electrophilic substitution (e.g., nitration, sulfonation). However, steric shielding from the cyclopentyl group may regioselectively direct reactions to the less hindered 5- or 6-positions of the ring.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
